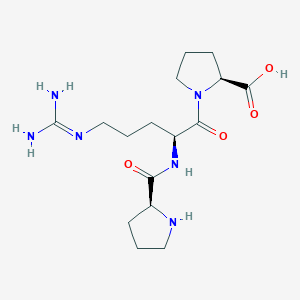
L-Proline, L-prolyl-L-arginyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, L-prolyl-L-arginyl- is a dipeptide composed of L-proline and L-arginine. L-Proline is a non-essential amino acid that plays a crucial role in protein synthesis, particularly in the formation of collagen, which is vital for the proper functioning of joints and tendons . L-Arginine is a semi-essential amino acid involved in various metabolic processes, including the synthesis of nitric oxide, which is important for cardiovascular health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-arginyl- typically involves the coupling of L-proline and L-arginine using peptide bond formation techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of L-Proline, L-prolyl-L-arginyl- often employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves repeated cycles of deprotection and coupling reactions, followed by cleavage of the final peptide from the resin .
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-prolyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo derivatives back to their original amino acid forms.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Proline, L-prolyl-L-arginyl- can yield oxo derivatives, while reduction can regenerate the original peptide .
Scientific Research Applications
L-Proline, L-prolyl-L-arginyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, particularly in wound healing and cardiovascular health.
Industry: Utilized in the production of collagen-based products and as a supplement in cell culture media.
Mechanism of Action
The mechanism of action of L-Proline, L-prolyl-L-arginyl- involves its incorporation into proteins and peptides, where it contributes to the structural integrity and function of these molecules. L-Proline is known to stabilize protein structures by inducing kinks in peptide chains, while L-Arginine plays a role in nitric oxide synthesis, which is crucial for vasodilation and cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
L-Proline: A non-essential amino acid involved in collagen synthesis and protein stability.
L-Arginine: A semi-essential amino acid important for nitric oxide synthesis and cardiovascular health.
L-Proline, L-arginylglycyl-L-prolyl-L-arginyl-: A similar dipeptide with additional glycine residues, which may have different biological activities.
Uniqueness
L-Proline, L-prolyl-L-arginyl- is unique due to its specific combination of L-proline and L-arginine, which imparts distinct structural and functional properties. This dipeptide is particularly valuable in research focused on protein structure and function, as well as in therapeutic applications targeting cardiovascular health and wound healing .
Properties
CAS No. |
56610-49-2 |
|---|---|
Molecular Formula |
C16H28N6O4 |
Molecular Weight |
368.43 g/mol |
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H28N6O4/c17-16(18)20-8-2-5-11(21-13(23)10-4-1-7-19-10)14(24)22-9-3-6-12(22)15(25)26/h10-12,19H,1-9H2,(H,21,23)(H,25,26)(H4,17,18,20)/t10-,11-,12-/m0/s1 |
InChI Key |
ICTZKEXYDDZZFP-SRVKXCTJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)

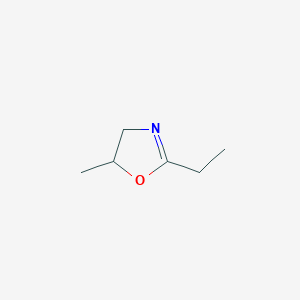


![4-Amino-N-[(4-aminophenyl)carbamoyl]benzamide](/img/structure/B14630065.png)

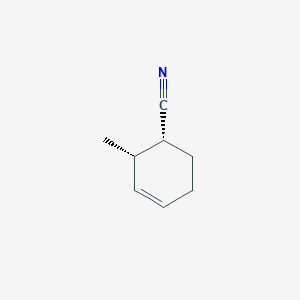
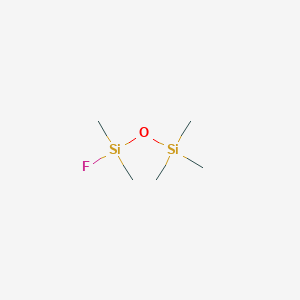

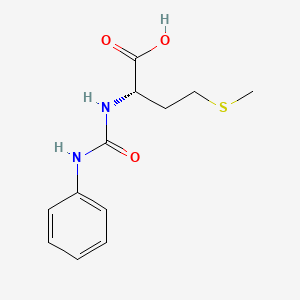
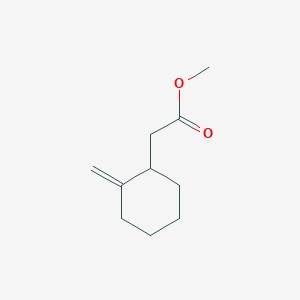
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
![1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14630123.png)
